

Physical and chemical properties of 1-chloro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorobenzotrifluoride

Cat. No.: B146439

[Get Quote](#)

An In-depth Technical Guide to 1-Chloro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloro-3-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its characteristics, relevant experimental protocols, and its role in synthetic chemistry.

Core Physical and Chemical Properties

1-Chloro-3-(trifluoromethyl)benzene is a colorless liquid with a distinct aromatic odor.^[1] Its unique molecular structure, featuring both a chlorine atom and a trifluoromethyl group on a benzene ring, imparts a degree of polarity, although the molecule remains predominantly hydrophobic.^[1] This structural characteristic dictates its solubility and reactivity.

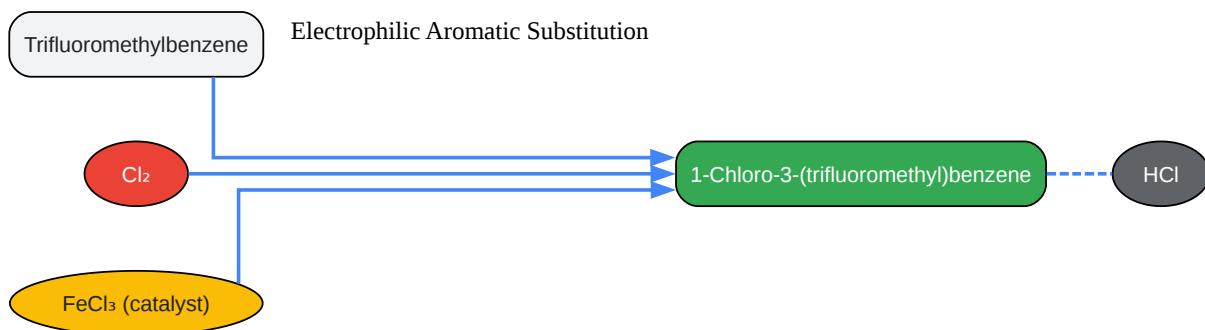
Physical Properties

The key physical properties of 1-chloro-3-(trifluoromethyl)benzene are summarized in the table below, providing a clear reference for laboratory and industrial applications.

Property	Value	Source(s)
Molecular Formula	$C_7H_4ClF_3$	[2]
Molecular Weight	180.55 g/mol	[2]
Appearance	Colorless transparent liquid	[2]
Density	1.331 - 1.339 g/cm ³ at 25 °C	[1] [2]
Boiling Point	137-138 °C	[2]
Melting Point	-56 °C	[2]
Flash Point	36.1 °C (97 °F)	[2]
Refractive Index	1.4460 at 20 °C	[2]
Vapor Pressure	9.37 mmHg at 25 °C	[2]

Solubility

Due to its predominantly non-polar nature, 1-chloro-3-(trifluoromethyl)benzene exhibits low solubility in water but is readily soluble in common non-polar organic solvents.[\[1\]](#)


Solvent	Solubility	Source(s)
Water	<0.1 g/100 mL at 22 °C (practically insoluble)	[1]
Ethanol	Soluble	[2]
Ether	Soluble	[2]
Benzene	Soluble	[1]
Toluene	Soluble	[1]
Hexane	Soluble	[1]

Chemical Reactivity and Synthesis

The trifluoromethyl group ($-CF_3$) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[3] This makes the chlorination of trifluoromethylbenzene a primary route for the synthesis of 1-chloro-3-(trifluoromethyl)benzene.

Synthetic Pathway

The synthesis of 1-chloro-3-(trifluoromethyl)benzene is typically achieved through the electrophilic chlorination of trifluoromethylbenzene in the presence of a Lewis acid catalyst, such as ferric chloride ($FeCl_3$).[3]

[Click to download full resolution via product page](#)

Synthetic route to 1-chloro-3-(trifluoromethyl)benzene.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis, purification, and analysis of 1-chloro-3-(trifluoromethyl)benzene are not readily available in single, comprehensive sources, the following sections provide representative procedures based on established chemical principles for similar compounds.

Synthesis: Electrophilic Chlorination of Trifluoromethylbenzene

This protocol describes a general procedure for the synthesis of 1-chloro-3-(trifluoromethyl)benzene.

Materials:

- Trifluoromethylbenzene
- Chlorine gas (Cl₂)
- Anhydrous ferric chloride (FeCl₃)
- Anhydrous dichloromethane (CH₂Cl₂)
- 5% Sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask with a magnetic stirrer
- Gas inlet tube
- Reflux condenser
- Drying tube (e.g., with calcium chloride)
- Separatory funnel

Procedure:

- In a dry round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser topped with a drying tube, dissolve trifluoromethylbenzene in anhydrous dichloromethane.
- Add a catalytic amount of anhydrous ferric chloride to the solution.
- Slowly bubble chlorine gas through the stirred solution at room temperature. The reaction is exothermic and should be monitored.

- Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.
- Once the reaction is complete, stop the chlorine gas flow and purge the system with nitrogen to remove excess chlorine and hydrogen chloride gas.
- Transfer the reaction mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Fractional Distillation

The crude 1-chloro-3-(trifluoromethyl)benzene can be purified by fractional distillation under reduced pressure to separate it from any unreacted starting material and isomeric byproducts.

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flasks
- Vacuum source and gauge
- Heating mantle with a stirrer

Procedure:

- Set up the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

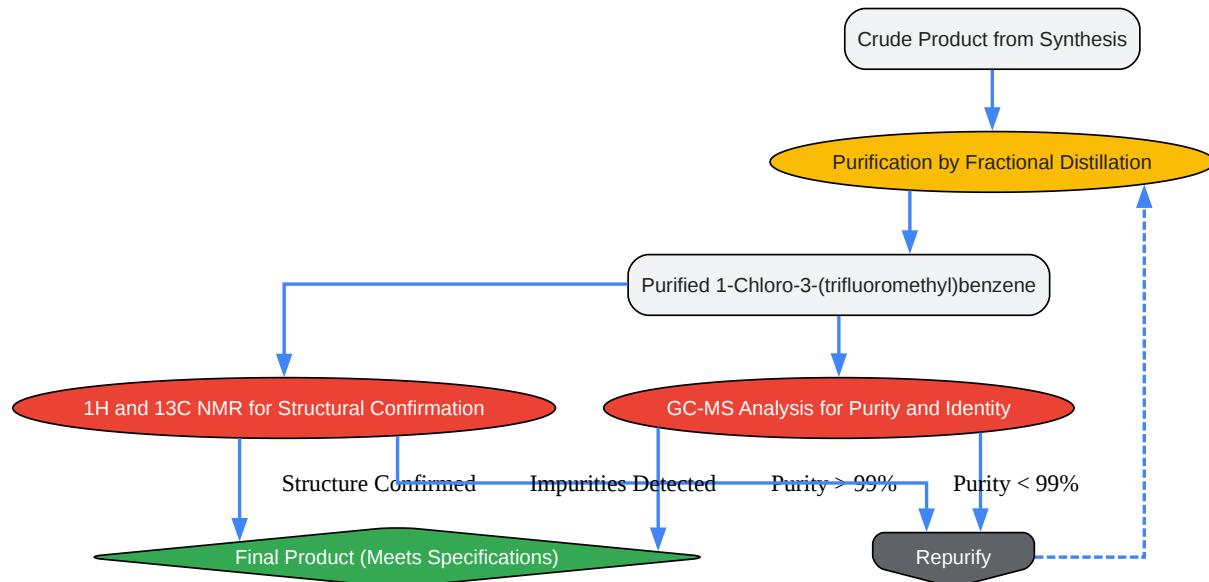
- Charge the crude product into the distillation flask.
- Slowly apply vacuum to the system and begin heating the flask.
- Carefully monitor the temperature at the distillation head. Collect any low-boiling fractions (forerun) in a separate receiving flask.
- When the temperature stabilizes at the boiling point of 1-chloro-3-(trifluoromethyl)benzene at the applied pressure, change to a clean receiving flask to collect the main fraction.
- Continue distillation until the majority of the product has been collected, leaving a small amount of residue in the distillation flask. Do not distill to dryness.
- Release the vacuum and allow the apparatus to cool to room temperature.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity of 1-chloro-3-(trifluoromethyl)benzene and identifying any impurities.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of halogenated aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.


- Hold: 5 minutes at 250 °C.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV
- Mass Scan Range: 40-300 amu

Procedure:

- Prepare a dilute solution of the purified 1-chloro-3-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or hexane).
- Inject an aliquot of the sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Identify the peak corresponding to 1-chloro-3-(trifluoromethyl)benzene by its retention time and comparison of its mass spectrum with a reference library.
- Analyze other peaks in the chromatogram to identify any impurities.

Logical Workflow for Quality Control

A systematic workflow is essential to ensure the quality and purity of synthesized 1-chloro-3-(trifluoromethyl)benzene.

[Click to download full resolution via product page](#)

Quality control workflow for 1-chloro-3-(trifluoromethyl)benzene.

Applications in Research and Development

1-Chloro-3-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^[1] The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^[4]

Safety Information

1-Chloro-3-(trifluoromethyl)benzene is a flammable liquid and is irritating to the eyes, respiratory system, and skin.^[2] It is also toxic if inhaled.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.^[2] Work should be conducted in a well-ventilated fume hood.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Production method of trifluoromethoxybenzene (2016) | Wang Deqiang [scispace.com]
- 4. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [Physical and chemical properties of 1-chloro-3-(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146439#physical-and-chemical-properties-of-1-chloro-3-trifluoromethyl-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com